Plicatic acid

Immunology Respiratory Toxicology Occupational Asthma

Plicatic acid is a naturally occurring polyoxyphenol lignan and a resin acid group member , uniquely present as the major, water-soluble heartwood extractive of Western Red Cedar (Thuja plicata). It is a low-molecular-weight (LMW) compound characterized by multiple chiral centers and a specific naphthalene-ring core structure.

Molecular Formula C20H22O10
Molecular Weight 422.4 g/mol
CAS No. 16462-65-0
Cat. No. B094733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlicatic acid
CAS16462-65-0
Synonymsplicatic acid
plicatic acid, potassium salt
Molecular FormulaC20H22O10
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)O)C2C3=CC(=C(C=C3CC(C2(C(=O)O)O)(CO)O)OC)O
InChIInChI=1S/C20H22O10/c1-29-14-5-10-7-19(27,8-21)20(28,18(25)26)16(11(10)6-12(14)22)9-3-13(23)17(24)15(4-9)30-2/h3-6,16,21-24,27-28H,7-8H2,1-2H3,(H,25,26)/t16-,19+,20+/m0/s1
InChIKeyPGFBYAIGHPJFFJ-PWIZWCRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Plicatic Acid (CAS 16462-65-0): Sourcing and Differentiating This Western Red Cedar Lignan


Plicatic acid is a naturally occurring polyoxyphenol lignan [1] and a resin acid group member [2], uniquely present as the major, water-soluble heartwood extractive of Western Red Cedar (Thuja plicata) [1]. It is a low-molecular-weight (LMW) compound [3] characterized by multiple chiral centers and a specific naphthalene-ring core structure [4]. Its primary biological relevance stems from being the principal haptenic agent responsible for occupational asthma in Western Red Cedar workers [3].

Why Sourcing a Generic 'Resin Acid' or 'Lignan' is Inadequate for Research on Thuja plicata Asthma


Attempts to substitute plicatic acid with other resin acids (e.g., abietic acid from pine) or structurally similar lignans are scientifically invalid due to species-specific origin and divergent biological activities. While both plicatic and abietic acids are classified as resin acids, they are the primary irritants of entirely distinct wood types (cedar vs. pine) [1]. Crucially, their immunological and toxicological profiles differ: plicatic acid uniquely activates the classical complement pathway via C1 inhibitor interference, an immunoglobulin-independent mechanism not demonstrated for abietic acid [2]. Furthermore, plicatic acid exhibits a distinct functional profile in wood durability, being associated with decay resistance in ground contact, whereas β-thujaplicin, another cedar extractive, is responsible for inhibiting basidiospore germination—a function not shared by plicatic acid [3]. These critical differences in origin, immune activation, and ecological function mean that generic alternatives cannot reliably reproduce the specific biological or industrial phenomena under investigation.

Plicatic Acid (16462-65-0): A Quantitative Evidence Guide for Differentiated Scientific Selection


Complement Activation: Direct Comparison of Plicatic Acid vs. Other Resin Acids for In Vitro Inflammatory Models

Plicatic acid demonstrates a dose-dependent ability to activate the classical complement pathway, a key inflammatory cascade. In a hemolytic assay (CH50) using pooled normal human serum, plicatic acid induced dose-dependent complement consumption [1]. This activation was confirmed by the conversion of C3 to C3b on immunoelectrophoresis and was shown to be immunoglobulin-independent, a mechanism that distinguishes it from many other antigen-induced immune responses [1]. This specific mechanism is not reported for abietic acid, the primary resin acid from pine.

Immunology Respiratory Toxicology Occupational Asthma

Pulmonary Epithelial Cytotoxicity: Plicatic Acid vs. Abietic Acid in Direct Lysis Assays

Both plicatic and abietic acids cause dose- and time-dependent lysis of alveolar epithelial cells, but they exhibit distinct tissue-level effects. In rat models, both compounds induced bronchial epithelial sloughing after instillation [1]. However, a key difference was observed: abietic acid also caused destruction of the alveolar epithelium, an effect not observed with plicatic acid [1].

Pulmonary Toxicology Occupational Lung Disease In Vitro Cell Assays

In Vivo Mediator Release: Plicatic Acid-Induced Bronchoconstriction vs. Methacholine Challenge

Plicatic acid inhalation challenge in patients with red cedar asthma results in a specific pattern of mediator release that is not observed with non-immunologic bronchoconstriction. A study using bronchoalveolar lavage (BAL) found a significant release of histamine and leukotriene E4 into the BAL fluid 10 minutes after plicatic acid challenge in all patients [1]. In contrast, inhalation challenge with methacholine in patients with nonoccupational asthma did not result in the release of these mediators [1].

Asthma Pathogenesis Bronchoalveolar Lavage (BAL) Mediator Release

Antioxidant Efficacy in Lipids: Plicatic Acid vs. BHT/BHA and NDGA in Peroxide Value Reduction

Plicatic acid demonstrates quantifiable antioxidant activity in animal fats and vegetable oils, with efficacy comparable to or exceeding synthetic antioxidants. In a 450-hour test, pure plicatic acid reduced the peroxide value of fresh lard to 32.5 meq/kg, outperforming a combination of BHT (butylated hydroxytoluene) and BHA (butylated hydroxyanisole) (47.5 meq/kg) and NDGA (nordihydroguaiaretic acid) (37.5 meq/kg) [1]. Furthermore, a synergistic combination of plicatic acid with thiodipropionic acid (TDPA) was the most effective treatment, achieving a peroxide value of just 17.5 meq/kg, outperforming a commercial antioxidant blend (25.1 meq/kg) [1].

Food Science Lipid Oxidation Natural Antioxidants

Functional Differentiation in Wood Durability: Plicatic Acid vs. β-Thujaplicin

Within the complex extractive profile of Western Red Cedar, plicatic acid and β-thujaplicin have distinct and non-overlapping roles in wood durability. A study on basidiospore germination found that β-thujaplicin and thujic acid were strongly associated with germination inhibition [1]. In direct contrast, plicatic acid was explicitly shown to have no inhibitory effect on basidiospore germination [1]. Instead, the concentration of plicatic acid is associated with the overall decay resistance of the lumber in ground contact, suggesting a different protective mechanism [2].

Wood Science Natural Durability Fungal Inhibition

Optimized Application Scenarios for Plicatic Acid (16462-65-0) Based on Verifiable Evidence


In Vitro Modeling of Occupational Asthma Pathogenesis

Researchers investigating the immunological mechanisms of Western Red Cedar asthma should use plicatic acid as the primary challenge agent. As established in Section 3, plicatic acid is the only compound shown to activate the classical complement pathway in an immunoglobulin-independent manner [1] and to trigger a specific release of histamine and leukotriene E4 in the airways of sensitized individuals [2]. Substitution with abietic acid would not replicate this specific immune cascade, while methacholine fails to induce the relevant mediator release, making plicatic acid essential for this application.

Natural Antioxidant Formulation for Lipid Stabilization

Formulators developing natural, plant-based antioxidant systems for edible oils or fats should consider plicatic acid, particularly in a synergistic combination with thiodipropionic acid. Evidence from a US patent demonstrates that this combination outperforms both synthetic standards (BHT/BHA) and a commercial antioxidant blend in reducing peroxide formation in lard [3]. This provides a quantifiable, data-driven rationale for selecting plicatic acid over other natural phenolic antioxidants like NDGA for achieving superior oxidative stability in lipid-rich products.

Wood Science Studies on Long-Term Decay Resistance

For wood scientists and forest products engineers analyzing the natural durability of Western Red Cedar or related species, plicatic acid is the specific marker to quantify and correlate with resistance to decay in ground contact scenarios. Evidence indicates that its concentration in wood is associated with decay resistance [4], a function that is distinct from the spore germination inhibition provided by β-thujaplicin [5]. Using β-thujaplicin as a proxy for plicatic acid in long-term decay studies would be scientifically erroneous, as they serve different protective functions in the living tree.

Comparative Pulmonary Toxicology Assays

Toxicologists aiming to model specific types of occupational lung injury should select plicatic acid for studies focused on bronchial epithelial damage without concurrent alveolar destruction. Direct comparative evidence shows that while abietic acid damages both bronchial and alveolar epithelium, plicatic acid's toxic effect is more restricted to bronchial epithelial sloughing in the tested model [6]. This differential profile makes plicatic acid the preferred tool for isolating mechanisms of bronchial injury relevant to conditions like industrial bronchitis.

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